

# 3-Nitroisonicotinonitrile structure and functional groups

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## Compound of Interest

Compound Name: 3-Nitroisonicotinonitrile

CAS No.: 103698-09-5

Cat. No.: B025727

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## Technical Deep Dive: 3-Nitroisonicotinonitrile Executive Summary & Chemical Identity

**3-Nitroisonicotinonitrile** is a highly functionalized pyridine derivative characterized by the presence of two strong electron-withdrawing groups (nitro and cyano) on an electron-deficient aromatic ring. This unique electronic architecture makes it an aggressive electrophile, serving as a "linchpin" scaffold in the synthesis of pyrido[3,4-d]pyrimidines and related bicyclic systems found in PI3K, mTOR, and EGFR inhibitors.

### Chemical Identification

Property	Detail
IUPAC Name	3-Nitro-4-pyridinecarbonitrile
Common Synonyms	3-Nitro-4-cyanopyridine; 3-Nitroisonicotinic acid nitrile
CAS Number	103698-09-5
Molecular Formula	
Molecular Weight	149.11 g/mol
SMILES	<chem>C1=C(C(=CC=N1)[O-])C#N</chem>
Appearance	Yellow crystalline powder

## Structural Analysis & Electronic Properties

The reactivity of **3-nitroisonicotinonitrile** is defined by the synergistic electron-withdrawing effects of the pyridine nitrogen, the nitro group (

), and the nitrile group (

).

### Electronic Distribution

- **Pyridine Ring:** Naturally electron-deficient due to the electronegative nitrogen atom ( ).
- **C4 Position (Nitrile):** The cyano group exerts a strong inductive ( ) and mesomeric ( ) effect, further depleting electron density from the ring.
- **C3 Position (Nitro):** The nitro group is a potent electron-withdrawing group (EWG), creating a localized positive potential.

- Resulting Electrophilicity: The combined effect renders the C2 and C6 positions highly susceptible to nucleophilic attack (Nucleophilic Aromatic Substitution,  $S_NAr$ ), while the nitro group itself can act as a leaving group under specific conditions (e.g., with hard nucleophiles like methoxide).

## Functional Group Interplay

- Ortho-Effect: The proximity of the nitro and nitrile groups (positions 3 and 4) allows for rapid cyclization reactions upon reduction. For example, reducing the nitro group to an amine (  $NH_2$  ) places a nucleophile (  $NH_2$  ) adjacent to an electrophile (  $CN$  ), facilitating the formation of fused rings like pyrido[3,4-d]pyrimidines.

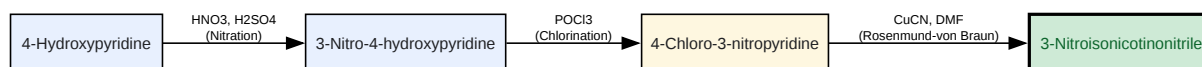
## Synthesis Pathways

The synthesis of **3-nitroisonicotinonitrile** typically avoids direct nitration of isonicotinonitrile due to the severe deactivation of the pyridine ring. Instead, it proceeds via functionalization of activated precursors.

### Primary Industrial Route: The Chloropyridine Pathway

This robust method utilizes 4-hydroxypyridine as a starting material, leveraging the activating nature of the hydroxyl group for initial nitration.

- Nitration: 4-Hydroxypyridine is nitrated using fuming nitric acid/sulfuric acid to yield 3-nitro-4-hydroxypyridine.
- Chlorination: The hydroxyl group is converted to a chloride using phosphorus oxychloride (  $POCl_3$  ), yielding 4-chloro-3-nitropyridine.
- Cyanation (  $S_NAr$  ): The labile chlorine atom is displaced by a cyanide source (e.g.,  $CuCN$  or  $KCN/18-crown-6$ ) to form **3-nitroisonicotinonitrile**.



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Figure 1: Step-wise synthesis of **3-Nitroisonicotinonitrile** from 4-Hydroxypyridine.

## Functional Group Reactivity & Applications

The molecule acts as a "masked" bicyclic scaffold. Its primary utility lies in its transformation into 3-aminoisonicotinonitrile, a gateway to kinase inhibitors.

### A. Reduction to 3-Aminoisonicotinonitrile

The selective reduction of the nitro group (

) to an amine (

) while preserving the nitrile (

) is the most critical reaction.

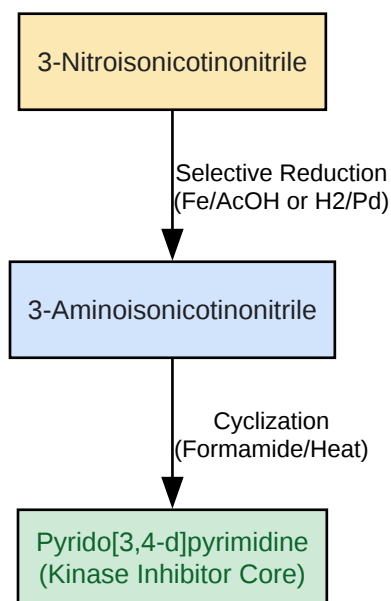
- Reagents: Iron powder/Acetic acid, Stannous chloride ( ), or catalytic hydrogenation ( ) under controlled conditions.
- Outcome: Yields 3-aminoisonicotinonitrile.

### B. Cyclization to Pyrido[3,4-d]pyrimidines

Once reduced to 3-aminoisonicotinonitrile, the molecule reacts with formamide, urea, or amidines to close the pyrimidine ring.

- Mechanism: The exocyclic amine attacks the carbonyl of the reagent (e.g., formamide), followed by an intramolecular attack of the resulting intermediate on the nitrile carbon.

- Drug Relevance: This scaffold is the core of several PI3K and EGFR inhibitors (e.g., analogs of Idelalisib or Copanlisib precursors).



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Figure 2: Transformation of **3-Nitroisonicotinonitrile** into the pharmacologically active pyrido-pyrimidine scaffold.

## C. Nucleophilic Aromatic Substitution ( )

The C2 and C6 positions are highly electrophilic.

- Reaction: Attack by alkoxides, amines, or thiols.
- Utility: Allows for late-stage diversification of the scaffold before cyclization.

## Experimental Protocol: Reduction to 3-Aminoisonicotinonitrile

Standard Operating Procedure (SOP) for Lab-Scale Reduction.

Objective: Selective reduction of

without hydrolyzing

- Setup: Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, reflux condenser, and thermometer.
- Charge: Add **3-nitroisonicotinonitrile** (10 mmol, 1.49 g) and Ethanol (50 mL).
- Catalyst Addition: Add Iron powder (50 mmol, 2.8 g, 325 mesh) and Ammonium Chloride (5 mmol, 0.27 g) dissolved in water (10 mL).
- Reaction: Heat to reflux ( ) with vigorous stirring for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).
- Workup:
  - Filter the hot mixture through a Celite pad to remove iron residues.
  - Wash the pad with hot ethanol.
  - Concentrate the filtrate under reduced pressure.
  - Extract the residue with Ethyl Acetate ( ).
  - Dry over and evaporate to yield the yellow solid product.
- Validation: Confirm structure via (Appearance of broad singlet at ~6.0–7.0 ppm).

## Safety & Handling

- **Toxicology:** Like many nitro-aromatics and nitriles, this compound is likely toxic if swallowed and a skin irritant. It may release cyanide ions upon metabolic breakdown or combustion.
- **Handling:** Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.
- **Storage:** Store in a cool, dry place ( ), away from strong reducing agents and bases.

## References

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